6-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine
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Overview
Description
6-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine is a heterocyclic compound that features both benzothiazole and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine typically involves the condensation of 2-mercaptobenzothiazole with a suitable pyrimidine derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and automated synthesis platforms.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine has been explored for its potential in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticonvulsant, antimicrobial, and anticancer properties.
Mechanism of Action
The exact mechanism of action of 6-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-substituted acetohydrazides
- 3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones
Comparison: 6-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine is unique due to the presence of both benzothiazole and pyrimidine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
6-(1,3-benzothiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O2S2/c12-9-8(16(17)18)10(14-5-13-9)20-11-15-6-3-1-2-4-7(6)19-11/h1-5H,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONOZVQZUQGYGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=NC=NC(=C3[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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